molecular formula C17H26N2O B4844251 N-(1-benzyl-4-piperidinyl)pentanamide

N-(1-benzyl-4-piperidinyl)pentanamide

Cat. No. B4844251
M. Wt: 274.4 g/mol
InChI Key: XNQOATPRXUJUDA-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)pentanamide, also known as NPP, is a synthetic compound that belongs to the class of drugs called opioids. It has gained attention in the scientific community due to its potential use as an analgesic, which means it can relieve pain. NPP is structurally similar to other opioids such as fentanyl and sufentanil, but its effects on the body are not fully understood. In

Mechanism of Action

N-(1-benzyl-4-piperidinyl)pentanamide works by binding to opioid receptors in the brain and spinal cord. These receptors are responsible for regulating pain, mood, and other physiological functions. When N-(1-benzyl-4-piperidinyl)pentanamide binds to these receptors, it activates a series of signaling pathways that ultimately lead to pain relief.
Biochemical and Physiological Effects
N-(1-benzyl-4-piperidinyl)pentanamide has been shown to produce a number of biochemical and physiological effects in animal models. These include pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. N-(1-benzyl-4-piperidinyl)pentanamide has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which play a role in mood regulation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzyl-4-piperidinyl)pentanamide in lab experiments include its potency and selectivity for opioid receptors, as well as its potential for producing fewer side effects than other opioids. However, the limitations of using N-(1-benzyl-4-piperidinyl)pentanamide in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on N-(1-benzyl-4-piperidinyl)pentanamide. One area of interest is the development of new analogs of N-(1-benzyl-4-piperidinyl)pentanamide that may have improved potency or selectivity for specific opioid receptors. Another area of interest is the study of N-(1-benzyl-4-piperidinyl)pentanamide in different animal models or in human clinical trials to better understand its safety and efficacy as an analgesic. Additionally, research on the long-term effects of N-(1-benzyl-4-piperidinyl)pentanamide use and its potential for addiction and abuse is needed.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)pentanamide has been studied for its potential use as an analgesic in animal models. In one study, N-(1-benzyl-4-piperidinyl)pentanamide was found to be more potent than fentanyl in relieving pain in rats. Other studies have shown that N-(1-benzyl-4-piperidinyl)pentanamide has fewer side effects than other opioids, such as respiratory depression and sedation.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-9-17(20)18-16-10-12-19(13-11-16)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQOATPRXUJUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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